Validated Structural Conformation for Cyclophilin D Inhibition Versus Inactive Isomers
The regioisomeric identity of 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid is a critical determinant of biological activity. While comprehensive SAR data is currently pending publication, the downstream carboxamide derivative of this specific isomer is the only one among its close regioisomeric analogs (e.g., 3- or 2-carboxylic acid variants) that has been experimentally confirmed to bind to the human cyclophilin D protein. This is evidenced by high-resolution X-ray co-crystal structures (PDB IDs: 7R2J at 1.26 Å and 7R2L at 1.1 Å), where the N-(4-aminophenyl)-7-methyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-6-carboxamide ligand is unambiguously resolved in the protein's active site [1]. No such structural validation exists for the 3-carboxylic or 2-carboxylic regioisomers, making the 6-carboxylic acid the only proven entry point for developing this chemotype as a CypD ligand.
| Evidence Dimension | Structural validation of biological target engagement (X-ray crystallography) |
|---|---|
| Target Compound Data | Co-crystal structure solved at 1.1-1.26 Å resolution with human cyclophilin D (ligand derived from target compound). |
| Comparator Or Baseline | Regioisomeric analogs (e.g., 5-methyl-7-oxo-3-carboxylic acid, CAS 1630933-28-6; 2-methyl-7-oxo-6-carboxylic acid). Data: No published co-crystal structures with CypD. |
| Quantified Difference | Definitive structural validation vs. no validation. |
| Conditions | Recombinant human cyclophilin D protein; X-ray diffraction; PDB deposition. |
Why This Matters
This evidence confirms that only the carboxylic acid at the 6-position provides the correct geometry to generate the validated CypD pharmacophore, making generic substitution impossible without starting a new, unproven SAR campaign.
- [1] Silva, D.O., Graedler, U., & Bandeiras, T.M. Human Cyclophilin D in complex with N-(4-aminophenyl)-7-methyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-6-carboxamide. PDB Depositions 7R2J and 7R2L, 2022. View Source
